2,2'-Diphenylene chlorophosphonate 2,2'-Diphenylene chlorophosphonate
Brand Name: Vulcanchem
CAS No.: 52258-06-7
VCID: VC1585230
InChI: InChI=1S/C12H8ClO3P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl
Molecular Formula: C12H8ClO3P
Molecular Weight: 266.61 g/mol

2,2'-Diphenylene chlorophosphonate

CAS No.: 52258-06-7

Cat. No.: VC1585230

Molecular Formula: C12H8ClO3P

Molecular Weight: 266.61 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Diphenylene chlorophosphonate - 52258-06-7

Specification

CAS No. 52258-06-7
Molecular Formula C12H8ClO3P
Molecular Weight 266.61 g/mol
IUPAC Name 6-chlorobenzo[d][1,3,2]benzodioxaphosphepine 6-oxide
Standard InChI InChI=1S/C12H8ClO3P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H
Standard InChI Key OSPXRUHPRVZMJN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl

Introduction

Chemical Identity and Structure

2,2'-Diphenylene chlorophosphonate is an organophosphorus compound with the molecular formula C₁₂H₈ClO₃P and a molecular weight of 266.61 g/mol . The compound features a tricyclic structure where a phosphorus atom bridges two phenyl rings through oxygen linkages, forming a unique heterocyclic system with a chlorine atom and an oxide group attached to the phosphorus center.

The compound is part of the dibenzodioxaphosphepin family, characterized by its fused ring system where a phosphorus-containing heterocycle is formed between two phenyl rings. This structural arrangement creates a rigid, three-dimensional framework that contributes to its chemical reactivity and applications.

Structural Characterization

The chemical structure of 2,2'-diphenylene chlorophosphonate features:

  • A phosphorus atom at the 6-position

  • A chlorine atom directly bonded to phosphorus

  • An oxide group (P=O) attached to phosphorus

  • Two oxygen atoms forming bridges between phosphorus and the biphenyl unit

  • A rigid dibenzo framework formed by two fused phenyl rings

This structural arrangement results in a compound with distinct chemical reactivity, particularly at the phosphorus center where the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.

Physical Properties

2,2'-Diphenylene chlorophosphonate exists as a solid at room temperature with physical properties that reflect its molecular structure and intermolecular interactions.

PropertyValueReference
Molecular Weight266.61 g/mol
Physical StateSolid at room temperature
Melting PointNot specifically reported for this compound-
SolubilitySlightly soluble in chloroform and DMSOInferred from similar compounds

The physical properties of this compound are influenced by its rigid tricyclic structure and the presence of both polar (P=O, P-Cl) and nonpolar (aromatic rings) moieties within the molecule, affecting its solubility profile and crystal packing.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2,2'-diphenylene chlorophosphonate, with the primary method involving the reaction of 2,2'-dihydroxybiphenyl with phosphoryl chloride.

Alternative Synthetic Approaches

Recent advances in synthesis methodology have explored other routes to access this compound class:

  • Reaction of 2,2'-dihydroxybiphenyl with thiophosphoryl chloride followed by oxidation to obtain the corresponding oxide

  • Use of N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2) as an efficient reagent for the preparation of related phosphochloridates

These synthetic approaches highlight the versatility in accessing 2,2'-diphenylene chlorophosphonate and related structures, enabling their study and application in various contexts.

Chemical Reactivity

The chemical reactivity of 2,2'-diphenylene chlorophosphonate is primarily centered around the phosphorus atom, particularly the P-Cl bond which is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The P-Cl bond in 2,2'-diphenylene chlorophosphonate readily undergoes nucleophilic substitution with various nucleophiles:

  • Reaction with alcohols to form phosphate esters

  • Reaction with amines to form phosphoramidates

  • Reaction with thiols to form phosphorothioates

These transformations are fundamental to the use of this compound as a phosphorylating agent in organic synthesis.

Applications and Uses

2,2'-Diphenylene chlorophosphonate serves several important functions in organic synthesis and has potential applications in biological contexts.

Synthetic Applications

The compound functions as a valuable phosphorylating agent in various synthetic transformations:

  • Used as an intermediate in the synthesis of chelating bis(dioxaphospholane) ligands

  • Employed in the preparation of phosphorus-containing heterocycles with potential biological activities

  • Serves as a precursor for the synthesis of organophosphorus compounds with applications in catalysis

Biological Applications

Several studies have investigated the potential biological applications of 2,2'-diphenylene chlorophosphonate and its derivatives:

  • Fungicidal activity: The compound has been screened for antifungal properties

  • Structure-activity relationships: Research has explored the relationship between structural modifications and biological activities

  • Potential insecticidal properties: As an organophosphorus compound, it may exhibit insecticidal activity similar to other compounds in this class

These applications highlight the versatility of 2,2'-diphenylene chlorophosphonate as both a synthetic intermediate and a potential bioactive compound.

Derivatives and Related Compounds

Several important derivatives of 2,2'-diphenylene chlorophosphonate have been synthesized and studied for their unique properties and applications.

Amino Derivatives

6-Amino-6l5-dibenzo[d,f] dioxaphosphepin-6-oxide represents an important derivative where the chlorine atom is replaced with an amino group . This substitution significantly alters the reactivity profile and enables further functionalization:

  • Reaction with heterocyclic aldehydes to form Schiff bases

  • Coupling with dialkyl phosphites to create more complex phosphorus-containing systems

  • Formation of bioactive compounds with potential antimicrobial properties

Related Chlorophosphate Compounds

Dibenzo[d,f] dioxaphosphepin, 6-chloro- (without the oxide) represents a closely related compound with the formula C₁₂H₈ClO₂P and molecular weight of 250.62 g/mol . This compound differs from 2,2'-diphenylene chlorophosphonate by the absence of the P=O group, resulting in distinct chemical properties and reactivity.

CompoundMolecular FormulaMolecular WeightKey Structural Feature
2,2'-Diphenylene chlorophosphonateC₁₂H₈ClO₃P266.61 g/molContains P=O group
Dibenzo[d,f] dioxaphosphepin, 6-chloro-C₁₂H₈ClO₂P250.62 g/molLacks P=O group

This structural difference affects numerous properties including stability, reactivity toward nucleophiles, and coordination chemistry.

Analytical Characterization

Several analytical methods have been employed to characterize 2,2'-diphenylene chlorophosphonate and confirm its structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information:

  • ³¹P NMR: Exhibits characteristic signals that reflect the phosphorus environment in the molecule

  • ¹H NMR: Shows distinctive patterns for the aromatic protons in the dibenzo framework

  • ¹³C NMR: Provides information about the carbon skeleton and helps confirm structural features

Infrared spectroscopy (IR) is also useful for identifying characteristic functional groups:

  • P=O stretching vibration typically appears around 1250-1300 cm⁻¹

  • P-O-C stretching vibrations provide evidence of the phosphoester linkages

  • P-Cl stretching band offers confirmation of the phosphorus-chlorine bond

X-ray Crystallography

Research Findings and Applications

Recent research on 2,2'-diphenylene chlorophosphonate has expanded our understanding of its reactivity and potential applications in various fields.

Catalytic Applications

Studies have demonstrated the utility of derived phosphorus-containing ligands in catalytic systems:

  • Formation of chelating bis(dioxaphospholane) ligands for application in metal-catalyzed reactions

  • Development of chiral derivatives for potential applications in asymmetric catalysis

  • Investigation of coordination chemistry with transition metals for catalytic applications

Biological Evaluations

Research has explored the biological properties of 2,2'-diphenylene chlorophosphonate and its derivatives:

  • Evaluation of antifungal activity has shown promising results for some derivatives

  • Assessment of structure-activity relationships has provided insights into the structural features responsible for biological activity

  • Investigation of potential applications as organophosphorus insecticides or fungicides based on their chemical structure and reactivity

These research findings highlight the ongoing interest in 2,2'-diphenylene chlorophosphonate as both a synthetic intermediate and a compound with potential biological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator